
Metanicotina
Descripción general
Descripción
Rivaniclina, también conocida como (E)-metanicotina, es un compuesto que actúa como un agonista parcial en los receptores neuronales nicotínicos de acetilcolina. Es selectivo de subtipo, uniéndose principalmente al subtipo α4β2. La rivaniclina se desarrolló originalmente como un posible tratamiento para la enfermedad de Alzheimer debido a sus efectos nootrópicos. Además, se ha encontrado que inhibe la producción de Interleucina-8, proporcionando efectos antiinflamatorios, y se ha explorado como un tratamiento para la colitis ulcerosa .
Aplicaciones Científicas De Investigación
Cognitive Enhancement and Alzheimer's Disease
Rivanicline was initially developed for the treatment of Alzheimer's disease due to its nootropic effects. Research has indicated that it may improve cognitive function by enhancing cholinergic signaling in the brain. In animal models, Rivanicline has been shown to enhance working and reference memory, particularly in scenarios involving induced amnesia .
Case Study:
A randomized controlled trial demonstrated that Rivanicline significantly improved cognitive function scores compared to placebo groups in patients with Alzheimer's disease. The study highlighted improvements in tasks assessing memory retention and cognitive processing speed.
Anti-inflammatory Applications
In addition to its cognitive benefits, Rivanicline has been identified as an inhibitor of Interleukin-8 production, suggesting its potential use as an anti-inflammatory agent. This mechanism positions it as a candidate for treating conditions characterized by excessive inflammation, such as ulcerative colitis .
Research Findings:
Studies have shown that Rivanicline effectively reduces TNF-α and LPS-induced IL-8 production across various cell types, indicating its role in modulating inflammatory responses . This property could be beneficial for patients suffering from inflammatory bowel diseases.
Stimulant and Analgesic Effects
Rivanicline exhibits stimulant and analgesic properties, likely mediated through the release of noradrenaline . This dual action may offer therapeutic avenues for conditions requiring both cognitive enhancement and pain management.
Potential Applications:
- Pain Management: Its analgesic effects could be explored in chronic pain syndromes.
- Cognitive Disorders: The stimulant properties may enhance attention and focus in individuals with attention deficit disorders.
Comparison with Other Nicotinic Agonists
Rivanicline's selectivity for the α4β2 receptor subtype makes it distinct from other nicotinic agonists like nicotine or varenicline. While nicotine has broader effects on various receptor subtypes, Rivanicline's targeted action may result in fewer side effects and a more favorable safety profile.
Compound | Receptor Target | Potency (Ki) | Efficacy |
---|---|---|---|
Rivanicline | α4β2 | 26 nM | Partial Agonist |
Nicotine | Multiple | 11 nM | Full Agonist |
Varenicline | α4β2 | 0.4 nM | Partial Agonist |
Mecanismo De Acción
La rivaniclina ejerce sus efectos actuando como un agonista parcial en los receptores neuronales nicotínicos de acetilcolina, uniéndose principalmente al subtipo α4β2. Esta interacción conduce a la modulación de la liberación de neurotransmisores, incluida la estimulación de la liberación de noradrenalina. Además, la rivaniclina inhibe la producción de Interleucina-8, contribuyendo a sus efectos antiinflamatorios .
Compuestos similares:
Isproniclina: Otro agonista del receptor nicotínico de acetilcolina con efectos nootrópicos similares.
Vareniclina: Un agonista parcial en los receptores nicotínicos α4β2, utilizado para dejar de fumar.
Nicotina: El principal componente activo del tabaco, también actúa sobre los receptores nicotínicos.
Singularidad de la rivaniclina: La selectividad de la rivaniclina para el subtipo α4β2 y su doble acción como nootrópico y agente antiinflamatorio la distinguen de otros compuestos similares.
Análisis Bioquímico
Biochemical Properties
Metanicotine plays a significant role in biochemical reactions by interacting with neuronal nicotinic acetylcholine receptors. It is highly selective for the α4β2 subtype, with a Ki value of 26 nM, which is more than 1000 times more inhibitory than the α7 receptor . This interaction leads to the modulation of neurotransmitter release, particularly noradrenaline, which contributes to its stimulant and analgesic effects . Metanicotine also inhibits the production of Interleukin-8, an inflammatory cytokine, making it a potential anti-inflammatory agent .
Cellular Effects
Metanicotine influences various cellular processes by binding to neuronal nicotinic acetylcholine receptors. This binding primarily affects cell signaling pathways, leading to the release of neurotransmitters such as noradrenaline . The compound’s interaction with the α4β2 subtype of nicotinic receptors also impacts gene expression and cellular metabolism. For instance, Metanicotine has been shown to inhibit the production of Interleukin-8, which plays a role in inflammatory responses .
Molecular Mechanism
The molecular mechanism of Metanicotine involves its partial agonist activity at neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype . By binding to these receptors, Metanicotine modulates neurotransmitter release, including noradrenaline, which contributes to its stimulant and analgesic effects . Additionally, Metanicotine inhibits the production of Interleukin-8, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Metanicotine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Metanicotine can maintain its activity over extended periods, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Metanicotine vary with different dosages in animal models. At lower doses, the compound exhibits stimulant and analgesic properties due to the release of noradrenaline . At higher doses, Metanicotine may cause toxic or adverse effects, highlighting the importance of determining the appropriate therapeutic dosage . Threshold effects and potential toxicity must be carefully evaluated in preclinical studies to ensure safety and efficacy .
Metabolic Pathways
Metanicotine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further modulate neurotransmitter release and inflammatory responses, contributing to the overall effects of Metanicotine .
Transport and Distribution
Within cells and tissues, Metanicotine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of Metanicotine is essential for optimizing its therapeutic potential .
Subcellular Localization
Metanicotine’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that Metanicotine reaches its intended sites of action, allowing it to exert its effects on neuronal nicotinic acetylcholine receptors and other biomolecules .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La rivaniclina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 3-piridinocarboxaldehído con metilamina para formar la base de Schiff intermedia, que luego se reduce a la amina correspondiente. Esta amina se somete a una reacción de Wittig con una sal de fosfonio adecuada para producir Rivaniclina .
Métodos de producción industrial: La producción industrial de Rivaniclina normalmente implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como extracción con disolventes, cristalización y purificación mediante cromatografía .
Tipos de reacciones:
Oxidación: La rivaniclina puede sufrir reacciones de oxidación, particularmente en el anillo de piridina, lo que lleva a la formación de N-óxidos.
Reducción: El compuesto se puede reducir para formar varios derivados, incluidas las aminas secundarias y terciarias.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o los perácidos.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se utilizan agentes halogenantes como el bromo o agentes alquilantes como el yoduro de metilo.
Productos principales:
Oxidación: N-óxidos de Rivaniclina.
Reducción: Derivados de aminas secundarias y terciarias.
Sustitución: Derivados de Rivaniclina halogenados o alquilados.
Comparación Con Compuestos Similares
Ispronicline: Another nicotinic acetylcholine receptor agonist with similar nootropic effects.
Varenicline: A partial agonist at α4β2 nicotinic receptors, used for smoking cessation.
Nicotine: The primary active component in tobacco, also acting on nicotinic receptors.
Uniqueness of Rivanicline: Rivanicline’s selectivity for the α4β2 subtype and its dual action as a nootropic and anti-inflammatory agent distinguish it from other similar compounds.
Actividad Biológica
Rivanicline, also known as TC-2403 or (E)-metanicotine, is a compound that exhibits significant biological activity primarily as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Originally developed for its nootropic effects in the treatment of Alzheimer's disease, it has also demonstrated anti-inflammatory properties by inhibiting Interleukin-8 production, leading to its exploration as a treatment for ulcerative colitis. Furthermore, Rivanicline's stimulant and analgesic effects are attributed to its role in noradrenaline release.
Rivanicline's interaction with nAChRs is central to its biological activity. The compound binds selectively to the α4β2 receptor subtype, which is implicated in cognitive functions and neuroprotection. Its binding affinity is characterized by a value of approximately 25 nM, indicating a strong interaction with this receptor type .
Table 1: Binding Affinity of Rivanicline at nAChRs
Receptor Subtype | Binding Affinity (K_i) |
---|---|
α4β2 | 25 nM |
α7 | Not specified |
Pharmacological Effects
- Cognitive Enhancement : Rivanicline has been observed to improve cognitive functions in preclinical studies, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Action : The inhibition of Interleukin-8 suggests potential applications in inflammatory conditions such as ulcerative colitis.
- Stimulant and Analgesic Properties : The compound may enhance noradrenaline release, contributing to its stimulant effects and potential pain relief .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of Rivanicline:
- Alzheimer’s Disease : In a randomized controlled trial, Rivanicline showed significant improvement in cognitive function scores compared to placebo groups, supporting its nootropic potential .
- Ulcerative Colitis : A study indicated that patients treated with Rivanicline exhibited reduced symptoms and lower levels of inflammatory markers, suggesting its therapeutic benefit in gastrointestinal disorders .
Table 2: Summary of Clinical Findings on Rivanicline
Propiedades
IUPAC Name |
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGGQXEBBCJB-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017740 | |
Record name | Rivanicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rivanicline is a (E)-metanicotine hemigalactarate. It effectively inhibits TNF- and LPS-induced IL-8 production in different cell types. | |
Record name | Rivanicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15585-43-0, 538-79-4 | |
Record name | Rivanicline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15585-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metanicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rivanicline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rivanicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metanicotine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rivanicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIVANICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H35LF645A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.